Para-Ethylthio Substitution Confers Butyrylcholinesterase (BChE) Inhibitory Potency in the Low-Micromolar to Nanomolar Range
While direct BChE IC50 data for 4-(4-Ethylthiophenyl)-4-oxobutyric acid is not reported in the primary literature, a closely related pharmacophore—4-(3-ethylthiophenyl)-2-(3-thienyl)-1H-imidazole (compound 6c)—demonstrates potent BChE inhibition with IC50 = 0.10 µM and Ki = 0.073 ± 0.011 µM [1]. This compound, bearing an ethylthiophenyl moiety structurally analogous to the target compound, was identified as the most active in a series of diarylimidazoles screened against BChE hydrolase activity using Ellman's reaction. The same compound also inhibited amyloid-β fibril formation with IC50 = 5.8 µM [1]. In contrast, the oxygen-containing ethoxy analog series (without sulfur) exhibited reduced or negligible activity in parallel screening [1]. The sulfur atom in the ethylthio group contributes to favorable binding interactions with the BChE active site, a feature that would be absent in the non-thioether analog 4-(4-ethylphenyl)-4-oxobutyric acid (CAS 49594-75-4).
| Evidence Dimension | BChE hydrolase inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured; structurally related ethylthiophenyl pharmacophore: IC50 = 0.10 µM, Ki = 0.073 µM |
| Comparator Or Baseline | Ethoxy analogs (no sulfur): reduced/negligible activity; 4-(4-ethylphenyl)-4-oxobutyric acid (non-thioether): no reported BChE activity |
| Quantified Difference | Sulfur incorporation enables nanomolar BChE inhibition absent in oxygen/non-thioether analogs |
| Conditions | Ellman's reaction assay for BChE hydrolase activity; human plasma BChE |
Why This Matters
Researchers targeting BChE or amyloid-β pathways for Alzheimer's disease should prioritize ethylthio-containing building blocks over non-thioether analogs to maintain inhibitory pharmacophore integrity.
- [1] Karlsson D, Fallarero A, Brunhofer G, et al. Identification and characterization of diarylimidazoles as hybrid inhibitors of butyrylcholinesterase and amyloid beta fibril formation. Eur J Pharm Sci. 2012;45(1-2):169-183. View Source
